molecular formula C8H6N2O3S B1609648 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile CAS No. 74755-16-1

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

Cat. No. B1609648
CAS RN: 74755-16-1
M. Wt: 210.21 g/mol
InChI Key: WUECNENOORYKIB-CSKARUKUSA-N
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Description

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, commonly known as PHA-848125, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonyl nitrile molecules, which are known to exhibit a wide range of biological activities. PHA-848125 has been found to exhibit potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and CDK9, which are key regulators of the cell cycle and transcription, respectively.

Mechanism Of Action

PHA-848125 exerts its pharmacological effects by inhibiting 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile and CDK9. 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. CDK9, on the other hand, is a key regulator of transcription, and its inhibition leads to the downregulation of various oncogenes and inflammatory cytokines.

Biochemical And Physiological Effects

PHA-848125 has been found to exhibit potent anti-tumor and anti-inflammatory activity in various preclinical studies. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. PHA-848125 has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

One of the main advantages of PHA-848125 is its potent inhibitory activity against 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile and CDK9, which makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of PHA-848125. One potential direction is the development of more potent and selective 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile and CDK9 inhibitors based on the structure of PHA-848125. Another potential direction is the study of the pharmacological effects of PHA-848125 in animal models of cancer and inflammation. Finally, the development of formulations that improve the solubility of PHA-848125 could also be a promising direction for future research.

Scientific Research Applications

PHA-848125 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, PHA-848125 has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

(2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUECNENOORYKIB-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430546
Record name (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

CAS RN

74755-16-1
Record name (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
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